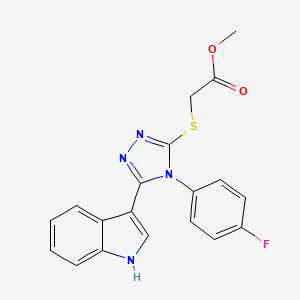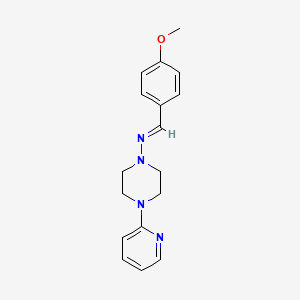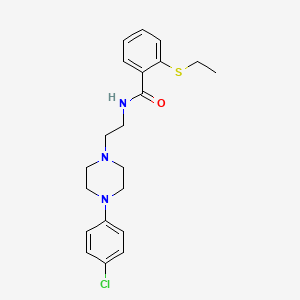
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(ethylthio)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(ethylthio)benzamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often investigated for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(ethylthio)benzamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable chlorinated aromatic compound.
Substitution Reaction: The chlorophenyl group is introduced via a nucleophilic substitution reaction.
Thioether Formation: The ethylthio group is added through a thiolation reaction, often using ethylthiol and a suitable catalyst.
Amide Bond Formation: The final step involves the formation of the amide bond between the piperazine derivative and the benzamide moiety.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups, if present, leading to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted aromatic compounds.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: May be used in the development of new materials or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(ethylthio)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, which may explain its potential psychotropic effects. The compound may also modulate the activity of certain enzymes involved in neurotransmitter synthesis or degradation.
相似化合物的比较
Similar Compounds
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(methylthio)benzamide: Similar structure with a methylthio group instead of an ethylthio group.
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(ethylthio)benzeneacetamide: Similar structure with a benzeneacetamide moiety.
Uniqueness
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(ethylthio)benzamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs. The presence of the ethylthio group may influence its lipophilicity and metabolic stability, potentially enhancing its bioavailability and therapeutic efficacy.
属性
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3OS/c1-2-27-20-6-4-3-5-19(20)21(26)23-11-12-24-13-15-25(16-14-24)18-9-7-17(22)8-10-18/h3-10H,2,11-16H2,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIYLNANZVBQHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
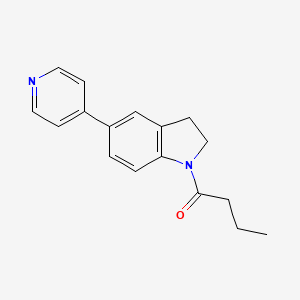
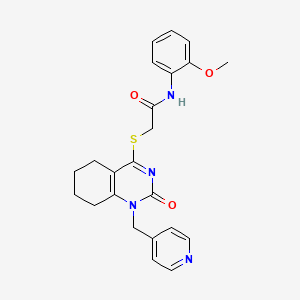
![N-methyl[(2,2,2-trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2391482.png)
![[2-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B2391483.png)
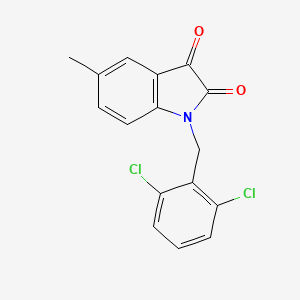

![2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2391490.png)
![1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea](/img/structure/B2391493.png)
![2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide](/img/structure/B2391494.png)

![3-ethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2391498.png)
